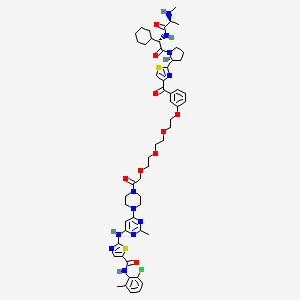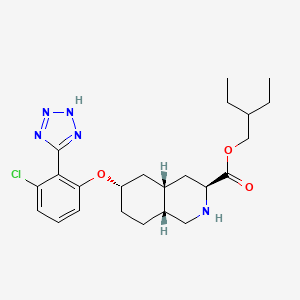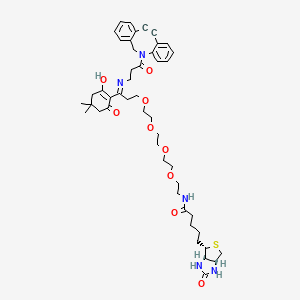
Dde Biotin-PEG4-DBCO
Overview
Description
Dde Biotin-PEG4-DBCO is a PEG-based PROTAC linker . It is a cleavable reagent for introducing a biotin moiety to azide-containing biomolecules using copper-free Click Chemistry . The hydrophilic spacer arm improves the solubility of the labeled molecules in aqueous media . The Dde protecting group allows efficient release of captured biotinylated molecules from streptavidin under mild conditions with hydrazine .
Synthesis Analysis
Dde Biotin-PEG4-DBCO is useful for introducing a biotin moiety to alkyne-containing biomolecules using Click Chemistry . The hydrophilic spacer arm improves the solubility of the labeled molecules in aqueous media .Molecular Structure Analysis
The molecular weight of Dde Biotin-PEG4-DBCO is 872.08 g/mol . The molecular formula is C47H61N5O9S . It contains a total of 128 bonds, including 67 non-H bonds, 19 multiple bonds, 24 rotatable bonds, 6 double bonds, 1 triple bond, and 12 aromatic bonds .Chemical Reactions Analysis
Dde Biotin-PEG4-DBCO is a click chemistry reagent. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Physical And Chemical Properties Analysis
The exact mass of Dde Biotin-PEG4-DBCO is 871.42 . The elemental analysis shows that it contains C (64.73%), H (7.05%), N (8.03%), O (16.51%), and S (3.68%) .Scientific Research Applications
Copper-free Click Chemistry
Dde Biotin-PEG4-DBCO is used in copper-free click chemistry reactions . It reacts with azide-functionalized compounds or biomolecules without the need for a Cu(I) catalyst to result in a stable triazole linkage .
Biotinylation of Azide-labeled Biomolecules
This compound is suitable for the introduction of a biotin moiety to azide-labeled biomolecules via strain-promoted alkyne-azide click chemistry (SPAAC) reaction .
Increasing Hydrophilicity of Target Molecules
The hydrophilic PEG4 linker in Dde Biotin-PEG4-DBCO reduces or eliminates aggregation and precipitation during the labeling process by increasing the hydrophilicity of the target molecule .
Enhancing Detection Efficiency
The PEG4 linker enhances the accessibility of the biotin moiety and thus the detection efficiency of the biotinylated molecule via fluorescent or HRP-labeled streptavidin or its affinity purification via streptavidin agarose .
Live Cell Surface Glycans and Lipids Studies
Biotin-PEG4-DBCO is often a reagent of choice in live cell surface glycans and lipids studies where the presence of cytotoxic copper catalyst is not acceptable .
Synthesis of PROTACs
Dde Biotin-PEG4-DBCO is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Mechanism of Action
Target of Action
Dde Biotin-PEG4-DBCO is a PEG-based linker for PROTACs . It joins two essential ligands, crucial for forming PROTAC molecules . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .
Mode of Action
Dde Biotin-PEG4-DBCO contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This interaction enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Biochemical Pathways
The compound operates within the intracellular ubiquitin-proteasome system . PROTACs, which Dde Biotin-PEG4-DBCO helps form, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . By exploiting this system, PROTACs selectively degrade target proteins .
Pharmacokinetics
The hydrophilic spacer arm of Dde Biotin-PEG4-DBCO improves the solubility of the labeled molecules in aqueous media . This property impacts the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhancing its bioavailability.
Result of Action
The result of the action of Dde Biotin-PEG4-DBCO is the selective degradation of target proteins . This is achieved through the formation of PROTAC molecules, which exploit the ubiquitin-proteasome system within cells .
Action Environment
The action of Dde Biotin-PEG4-DBCO is influenced by environmental factors. For instance, the compound is most efficient when first dissolved in a water miscible organic solvent and then diluted in aqueous reaction buffer when needed . The compound is also reactive with azide moiety via copper-free Click Chemistry
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]imino-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H61N5O9S/c1-47(2)29-39(53)44(40(54)30-47)36(48-19-17-43(56)52-31-35-11-4-3-9-33(35)15-16-34-10-5-6-12-38(34)52)18-21-58-23-25-60-27-28-61-26-24-59-22-20-49-42(55)14-8-7-13-41-45-37(32-62-41)50-46(57)51-45/h3-6,9-12,37,41,45,53H,7-8,13-14,17-32H2,1-2H3,(H,49,55)(H2,50,51,57)/t37-,41-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDLFOMKROBSCE-WALFPXMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CCOCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H61N5O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
872.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



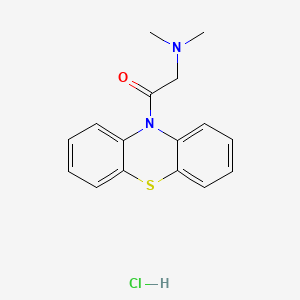
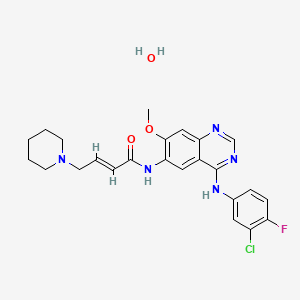
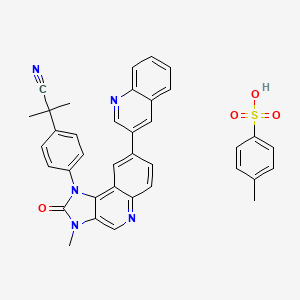
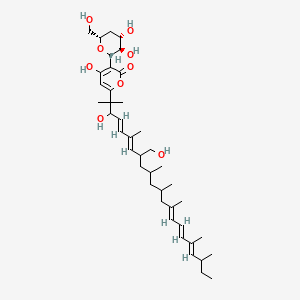
![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[(4S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606929.png)

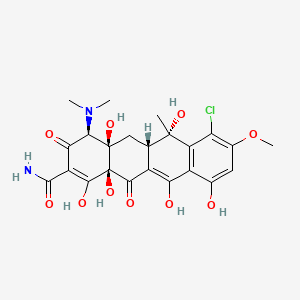

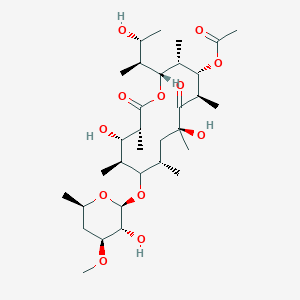
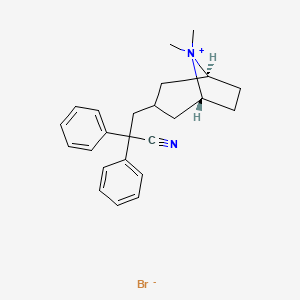
![3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline](/img/structure/B606943.png)
